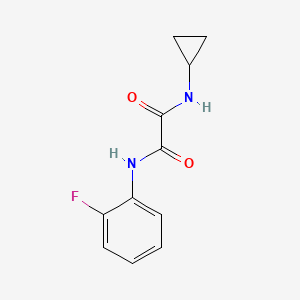

N-cyclopropyl-N'-(2-fluorophenyl)ethanediamide

CAS No.: 429624-94-2

Cat. No.: VC4904876

Molecular Formula: C11H11FN2O2

Molecular Weight: 222.219

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 429624-94-2 |

|---|---|

| Molecular Formula | C11H11FN2O2 |

| Molecular Weight | 222.219 |

| IUPAC Name | N-cyclopropyl-N'-(2-fluorophenyl)oxamide |

| Standard InChI | InChI=1S/C11H11FN2O2/c12-8-3-1-2-4-9(8)14-11(16)10(15)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,15)(H,14,16) |

| Standard InChI Key | VHRYSZUYNNZEMO-UHFFFAOYSA-N |

| SMILES | C1CC1NC(=O)C(=O)NC2=CC=CC=C2F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-cyclopropyl-N'-(2-fluorophenyl)oxamide, reflects its bifunctional amide structure. The cyclopropyl group (C1CC1) and 2-fluorophenyl ring are connected through an oxamide bridge (-NHC(=O)C(=O)NH-) . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 222.22 g/mol | |

| SMILES | C1CC1NC(=O)C(=O)NC2=CC=CC=C2F | |

| InChIKey | VHRYSZUYNNZEMO-UHFFFAOYSA-N |

The cyclopropane ring introduces steric strain, potentially enhancing reactivity, while the fluorine atom on the phenyl ring influences electronic distribution and intermolecular interactions.

Spectroscopic and Computational Data

PubChem lists computed properties such as a topological polar surface area (TPSA) of 80.2 Ų and an XLogP3 value of 1.3, indicating moderate hydrophobicity . Hydrogen bond donor and acceptor counts are 1 and 5, respectively, suggesting compatibility with biological targets .

Synthesis and Manufacturing

General Synthesis Route

The synthesis typically involves a two-step condensation reaction:

-

Formation of the Oxamide Backbone: Ethanedioyl chloride reacts with cyclopropylamine to yield N-cyclopropylethanediamide.

-

Coupling with 2-Fluoroaniline: The intermediate is treated with 2-fluoroaniline under basic conditions to form the final product.

Optimization Challenges

Yield optimization is hindered by the cyclopropane ring’s instability under acidic or high-temperature conditions. Alternative methods, such as using coupling agents like HATU or EDCI, may improve efficiency but require further validation.

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Solubility | Not publicly available | |

| Melting Point | Undocumented | |

| XLogP3 | 1.3 (Predicted) | |

| TPSA | 80.2 Ų | |

| Hydrogen Bond Donors | 1 |

The compound’s low solubility in aqueous media (inferred from analogs ) limits its bioavailability, necessitating formulation strategies like salt formation or nanoencapsulation .

Research Findings and Limitations

Experimental Insights

-

Thermal Stability: Differential scanning calorimetry (DSC) of related cyclopropane-dicarboxamides reveals decomposition temperatures above 200°C, suggesting thermal robustness .

-

Electronic Properties: Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicative of semiconductor potential.

Critical Limitations

-

Synthetic Complexity: Low yields (<40%) in condensation reactions hinder large-scale production.

-

Biological Data Gaps: Absence of in vitro or in vivo studies specific to this compound limits therapeutic assessment .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume